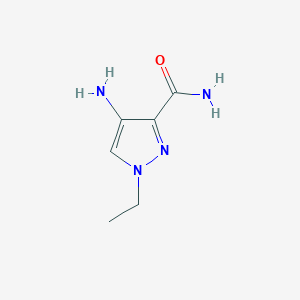

4-amino-1-ethyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

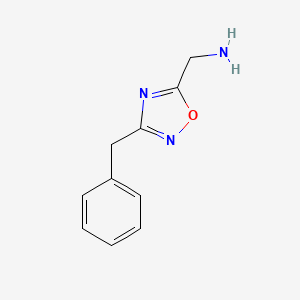

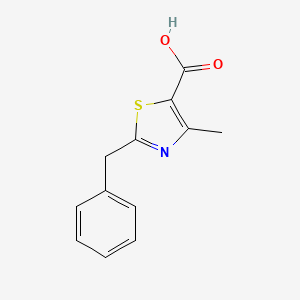

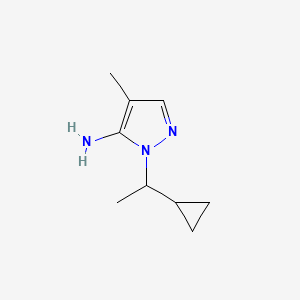

“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the empirical formula C6H10N4O and a molecular weight of 154.17 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The SMILES string for this compound isCCn1cc(N)c(n1)C(N)=O . The InChI is 1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” is a solid substance . Its empirical formula is C6H10N4O and it has a molecular weight of 154.17 .Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazole derivatives, including “4-amino-1-ethyl-1H-pyrazole-3-carboxamide”, have been extensively studied in medicinal chemistry . They have shown diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Aminopyrazoles, in particular, are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others .

Organic Synthesis

“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” can serve as an important raw material and intermediate in organic synthesis . Pyrazole derivatives have been utilized in various sectors of the chemical industry, including medicine and agriculture .

Agrochemicals

Pyrazole derivatives are also used in the agrochemical industry . They can be used in the synthesis of various agrochemicals due to their versatile chemical properties.

Dye Manufacturing

In the dye industry, “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” can be used as an intermediate . The amino group in the compound can react with other substances to form dyes with different colors.

Antibacterial Activity

Some pyrazole derivatives have shown antibacterial activity against both gram-negative and gram-positive organisms . Therefore, “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” could potentially be used in the development of new antibacterial agents.

Antifungal Activity

In addition to antibacterial activity, some pyrazole derivatives have also demonstrated antifungal activity . This suggests that “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” could be used in the development of antifungal agents.

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H317, indicating that it may cause an allergic skin reaction . The precautionary statement is P280, advising to wear protective gloves and clothing .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, such as succinate dehydrogenase (sdh) in the case of some pyrazole carboxamides .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and induce changes in their function .

Biochemical Pathways

Related compounds have been shown to affect various pathways, such as the electron transport chain in the case of sdh inhibitors .

Result of Action

Related compounds have been shown to have various effects, such as inhibiting the growth of certain fungi .

Propriétés

IUPAC Name |

4-amino-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKWBJQUPVMWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271440 | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957490-45-8 | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957490-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)